molecular formula C7H3BrF3IO B1374119 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene CAS No. 1049731-04-5

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

Cat. No. B1374119
CAS RN: 1049731-04-5
M. Wt: 366.9 g/mol
InChI Key: OILSLJDTYNLSKZ-UHFFFAOYSA-N
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Description

“2-Bromo-4-iodo-1-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3BrF3IO . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-Bromo-4-iodo-1-(trifluoromethoxy)benzene” is 1S/C7H3BrF3IO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Bromo-4-iodo-1-(trifluoromethoxy)benzene” is a liquid at room temperature . It has a molecular weight of 366.9 . The compound should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Material Chemistry

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene has shown significant potential in synthesis and material chemistry. It has been involved in the generation of arynes, intermediates essential in the synthesis of naphthalenes and other complex organic compounds. For example, the treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) results in the generation of different phenyllithium intermediates, which, upon further reactions, yield various naphthalene derivatives (Schlosser & Castagnetti, 2001). Additionally, trifluoromethyl-substituted compounds, known for their significance in material sciences and pharmacology, can be synthesized using derivatives of 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene as intermediates (Castagnetti & Schlosser, 2001).

Crystallography and Structural Analysis

The compound also plays a role in crystallography and structural analysis. For instance, the crystal structures of related compounds, like 1-bromo-3,5-bis(1,3-oxazolin-2-yl)benzene, show intriguing supramolecular features, including hydrogen bonding and π–π interactions, which are crucial in understanding the behavior of similar halogenated compounds (Stein, Hoffmann, & Fröba, 2015).

Organic Electronics and Material Science

In the field of organic electronics and material science, derivatives of this compound have been found to form triple helical columns and assemble into porous materials, showcasing the potential for creating novel materials with unique properties (Rajput, Chernyshev, & Biradha, 2010). This finding is significant in developing materials with specific functionalities, like selective adsorption or catalytic properties.

Organic Synthesis

In organic synthesis, 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene derivatives are instrumental in generating various organofluorine compounds, which are valuable in pharmaceuticals and agrochemicals. For instance, a new and direct trifluoromethoxylation of aliphatic substrates with 2,4‐Dinitro(trifluoromethoxy)benzene was reported, opening new pathways in the synthesis of aliphatic trifluoromethyl ethers (Marrec, Billard, Vors, Pazenok, & Langlois, 2010).

Halogen Bonding and Molecular Interactions

Moreover, the compound and its analogs have been a focus in the study of halogen bonding and molecular interactions, providing insights into the structural dynamics and reactivities of halogenated compounds. For instance, the crystal and molecular structures of 2,4-dibromo-1-iodo-benzene and related compounds have been analyzed to understand the effects of halogen substituents on molecular geometry and interactions (Schmidbaur, Minge, & Nogai, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors and contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-bromo-4-iodo-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3IO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILSLJDTYNLSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717831
Record name 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-iodo-1-(trifluoromethoxy)benzene

CAS RN

1049731-04-5
Record name 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049731-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-iodo-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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